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molecular formula C9H7F3N2O4 B8411668 4-Nitrophenyl 2,2,2-trifluoroethylcarbamate

4-Nitrophenyl 2,2,2-trifluoroethylcarbamate

Cat. No. B8411668
M. Wt: 264.16 g/mol
InChI Key: RHBLSUMQXLVNID-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

To a solution of 4-nitrophenyl chloroformate (4578 mg, 22715 μmol) and DIEA (2638 μL, 15143 μmol) in DCM (100 mL) at 0° C. was added 2,2,2-trifluoro-ethylamine (1500 μL, 15143 μmol). The resulting mixture was then stirred at 0° C. for 4 h and at RT for overnight. Then, the mixture was concentrated and a white precipitation was observed. The mixture was then filtered to give the title compound as a white solid, which was used in the next step without purification requirement.
Quantity
4578 mg
Type
reactant
Reaction Step One
Name
Quantity
2638 μL
Type
reactant
Reaction Step One
Quantity
1500 μL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)=[O:3].CCN(C(C)C)C(C)C.[F:23][C:24]([F:28])([F:27])[CH2:25][NH2:26]>C(Cl)Cl>[F:23][C:24]([F:28])([F:27])[CH2:25][NH:26][C:2](=[O:3])[O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
4578 mg
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2638 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1500 μL
Type
reactant
Smiles
FC(CN)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at 0° C. for 4 h and at RT for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
a white precipitation
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CNC(OC1=CC=C(C=C1)[N+](=O)[O-])=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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